Hex-5-yne-1-sulfonyl chloride
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Overview
Description
Hex-5-yne-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H9ClO2S. It is characterized by the presence of a sulfonyl chloride group attached to a hex-5-yne chain. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Mechanism of Action
Target of Action
Hex-5-yne-1-sulfonyl chloride is a chemical compound used in various chemical reactions. Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other compounds .
Mode of Action
This compound, like other sulfonyl chlorides, is an electrophile. It reacts with nucleophiles in a process called nucleophilic substitution . The chloride ion leaves, and the nucleophile attaches to the sulfur atom. This reaction can be used to introduce a sulfonyl group into a molecule .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it can be used to introduce a sulfonyl group into a molecule, which can significantly alter the molecule’s properties and interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of its reactions . For instance, the presence of a base can facilitate the reaction of this compound with nucleophiles by deprotonating the nucleophile, making it more reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-yne-1-sulfonyl chloride can be synthesized through the direct halosulfonylation of alkynes. This method involves the reaction of an alkyne with a sulfonyl chloride in the presence of a catalyst. For example, the reaction of hex-5-yne with chlorosulfonic acid in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods: Industrial production of sulfonyl chlorides typically involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or N-chlorosuccinimide. These methods offer high yields and purity under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Hex-5-yne-1-sulfonyl chloride undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic acids.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form β-halovinyl sulfones.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Conditions: Reactions are typically carried out under mild conditions to avoid decomposition of the sulfonyl chloride group.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols and phenols.
Sulfonic Acids: Formed by reaction with water.
Scientific Research Applications
Hex-5-yne-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a versatile intermediate for the synthesis of complex molecules.
Pharmaceuticals: In the development of biologically active compounds and drugs.
Material Science: As a building block for functional materials.
Comparison with Similar Compounds
Hex-5-yne-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity patterns.
Uniqueness: this compound is unique due to its alkyne functionality, which allows for a broader range of chemical transformations compared to simpler sulfonyl chlorides .
Properties
IUPAC Name |
hex-5-yne-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-2-3-4-5-6-10(7,8)9/h1H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDGSIDPUZLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67448-65-1 |
Source
|
Record name | hex-5-yne-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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